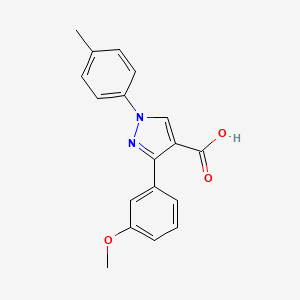

ethyl 3-(2-(4,6-dimethyl-2-oxo-3-tosylpyridin-1(2H)-yl)acetamido)benzoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of related compounds often involves multi-step reactions that include the formation of amide bonds and the introduction of ester groups. For instance, the synthesis of ethyl 4-(2-(4-oxo-3-phenethyl-3,4-dihydroquinazolin-2-ylthio)acetamido)benzoate involves the formation of an amide linkage and the attachment of an ester group to the benzene ring . Similarly, the synthesis of ethyl 4-[2-(6-methyl-3-pyridyloxy)butyloxy]benzoate as an anti-juvenile hormone agent also includes the esterification of a benzene ring . These methods could potentially be adapted for the synthesis of ethyl 3-(2-(4,6-dimethyl-2-oxo-3-tosylpyridin-1(2H)-yl)acetamido)benzoate.

Molecular Structure Analysis

The molecular structure of related compounds has been determined using various spectroscopic techniques such as FT-IR, FT-Raman, and NMR. For example, the structure of ethyl-2-[bis(4-hydroxy-2-oxo-2H-chromen-3-yl)methyl]benzoate was elucidated using single-crystal X-ray crystallography . The molecular structure is crucial for understanding the reactivity and potential biological activity of the compound. The molecular electrostatic potential maps and frontier molecular orbitals can be calculated using density functional theory (DFT), which provides information on the sites for nucleophilic and electrophilic attacks .

Chemical Reactions Analysis

The reactivity of similar compounds has been studied through their interactions with biological targets. For instance, molecular docking studies of ethyl 4-(2-(4-oxo-3-phenethyl-3,4-dihydroquinazolin-2-ylthio)acetamido)benzoate show that it forms a stable complex with a pyrrole inhibitor, suggesting potential inhibitory activity . The anti-juvenile hormone activity of ethyl 4-[2-(6-methyl-3-pyridyloxy)butyloxy]benzoate indicates its ability to induce biological effects by interfering with hormone signaling .

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds can be inferred from their molecular structures and interactions. The study of binary mixtures involving ethyl benzoate has shown that the presence of strong dipole-dipole interactions affects the adiabatic compressibility, intermolecular free length, and molar volume of the mixtures . These properties are important for understanding the solubility, reactivity, and potential applications of the compound.

Scientific Research Applications

Heterocyclic Compound Synthesis

This compound is instrumental in the synthesis of heterocyclic compounds, which are crucial for developing new pharmaceuticals and materials. For example, it is used in the asymmetric intramolecular Michael reaction for constructing chiral building blocks, essential for enantioselective alkaloid synthesis. This process is critical for developing compounds with specific optical properties, which can lead to the creation of drugs with better efficacy and fewer side effects (Hirai et al., 1992).

Synthesis of Heterocyclic Systems

The compound has shown effectiveness in the preparation of heterocyclic systems, such as 3-amino-4H-pyrido-[1,2-a]pyrimidin-4-ones, which are valuable in pharmaceutical research for their potential therapeutic applications. These systems are synthesized using related compounds as reagents, indicating the compound’s relevance in generating structurally diverse and pharmacologically significant molecules (Selič et al., 1997).

Molecular Docking and Structure Analysis

In computational chemistry and drug design, the compound has been used for molecular docking studies to predict the interaction between molecules and potential drug targets. For example, studies involving similar compounds have demonstrated their ability to inhibit specific enzymes, which is crucial for developing new drugs. This application showcases the compound's utility in understanding molecular interactions at the atomic level, facilitating the discovery of novel therapeutic agents (El-Azab et al., 2016).

Catalysis and Organic Synthesis

In organic synthesis, the compound serves as a precursor or intermediate in catalytic processes to create complex molecules. Its utilization in reactions such as the [4+2] annulation indicates its importance in constructing compounds with multiple ring structures, which are common in natural products and medicinal chemistry (Zhu et al., 2003).

properties

IUPAC Name |

ethyl 3-[[2-[4,6-dimethyl-3-(4-methylphenyl)sulfonyl-2-oxopyridin-1-yl]acetyl]amino]benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H26N2O6S/c1-5-33-25(30)19-7-6-8-20(14-19)26-22(28)15-27-18(4)13-17(3)23(24(27)29)34(31,32)21-11-9-16(2)10-12-21/h6-14H,5,15H2,1-4H3,(H,26,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTPUDZMVXDPIPN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=CC=C1)NC(=O)CN2C(=CC(=C(C2=O)S(=O)(=O)C3=CC=C(C=C3)C)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H26N2O6S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

482.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-methylidene-N1,N2-bis({4-[(pyrimidin-2-yl)sulfamoyl]phenyl})cyclopropane-1,2-dicarboxamide](/img/structure/B2507896.png)

![4-(1,3-benzothiazol-2-ylsulfanyl)-1-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]butan-1-one](/img/structure/B2507899.png)

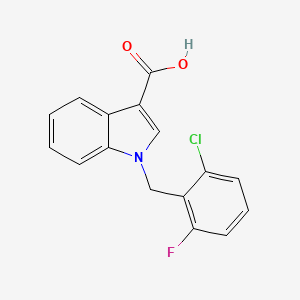

![N-(3-chloro-4-fluorophenyl)-2-[3,4-dihydro-1(2H)-quinolinyl]acetamide](/img/structure/B2507907.png)

![7-[3-(2-Cyclopropylbenzimidazol-1-yl)azetidin-1-yl]-5,6-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2507908.png)